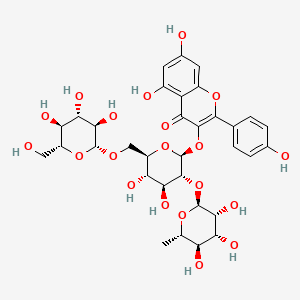

Plantanone B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C33H40O20 |

|---|---|

Molecular Weight |

756.7 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C33H40O20/c1-10-19(38)23(42)27(46)32(48-10)53-30-25(44)21(40)17(9-47-31-26(45)24(43)20(39)16(8-34)50-31)51-33(30)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1 |

InChI Key |

PSVKHLFIIZQISP-CFRIXVKNSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Plantanone B: A Technical Overview of its Chemical Structure, Bioactivity, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plantanone B is a flavonoid glycoside isolated from the flowers of Hosta plantaginea.[1] Also known as Kaempferol 3-O-rhamnosylgentiobioside, this compound has garnered interest for its potential therapeutic applications, particularly in the context of inflammation and oxidative stress.[2] This document provides a comprehensive technical overview of this compound, including its chemical structure, known biological activities, quantitative data from in vitro assays, and detailed experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is a complex flavonoid consisting of a kaempferol aglycone linked to a trisaccharide chain. The sugar moiety is composed of rhamnose and gentiobiose (two glucose units).

-

Systematic Name: Kaempferol 3-O-rhamnosylgentiobioside[2]

-

Molecular Formula: C₃₃H₄₀O₂₀[3]

-

Molecular Weight: 756.66 g/mol [3]

Chemical Structure:

(A visual representation of the chemical structure would be inserted here in a formal document.)

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₀O₂₀ | [3] |

| Molecular Weight | 756.66 | [3] |

| Storage (Powder) | 2 years at -20°C | [3] |

| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [5] |

Biological Activity and Quantitative Data

This compound exhibits notable antioxidant and anti-inflammatory properties. Its primary mechanism of anti-inflammatory action is through the inhibition of cyclooxygenase (COX) enzymes.[2][6]

Anti-inflammatory Activity: COX Inhibition

This compound has been shown to be a significant inhibitor of ovine COX-1 and a moderate inhibitor of COX-2.[2] This preferential inhibition of COX-1 is a key characteristic of its biological profile.[2] The cyclooxygenase enzymes are critical mediators in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins.

Below is a diagram illustrating the role of COX enzymes in the arachidonic acid signaling pathway.

Caption: Role of COX-1 and COX-2 in the Arachidonic Acid Cascade and the Inhibitory Action of this compound.

Antioxidant Activity

This compound is also recognized as a moderate antioxidant agent.[3][6] This activity is typically assessed through its ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl).

Summary of Quantitative Bioactivity Data

The following table summarizes the key quantitative metrics for the biological activity of this compound.

| Assay Type | Target | Value | Reference |

| Antioxidant Activity | DPPH Radical | IC₅₀: 169.8 ± 5.2 µM | [2][4] |

| COX Inhibition | Ovine COX-1 | IC₅₀: 21.78 ± 0.20 µM | [2][4] |

| COX Inhibition | Ovine COX-2 | IC₅₀: 44.01 ± 0.42 µM | [2][4] |

| COX Inhibition (%) | Ovine COX-1 | 76.18% inhibition at 50 µM | [2] |

| COX Inhibition (%) | Ovine COX-2 | 21.78% inhibition at 50 µM | [2] |

| Selectivity Index (SI) | COX-1 vs. COX-2 | 0.49 | [2] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound's bioactivity.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay quantifies the ability of a compound to act as a free radical scavenger.

-

Preparation of Reagents:

-

A stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.

-

Test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a series of concentrations.

-

A positive control, such as L-ascorbic acid, is prepared similarly.

-

-

Assay Procedure:

-

In a 96-well plate, a small volume of the test compound solution is mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentrations.

-

Cyclooxygenase (COX) Inhibitory Assay

This assay measures the inhibition of prostaglandin E₂ (PGE₂) production by COX-1 and COX-2 enzymes.

-

Enzyme and Substrate Preparation:

-

Ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Arachidonic acid is used as the substrate.

-

-

Assay Procedure:

-

The test compound (this compound) at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer containing necessary co-factors (e.g., glutathione, hematin) at 37°C.

-

The reaction is initiated by adding arachidonic acid.

-

The reaction is allowed to proceed for a defined time (e.g., 10-20 minutes) and then terminated by adding a stop solution (e.g., a strong acid).

-

-

Quantification of Prostaglandins:

-

The amount of PGE₂ produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

The percentage of COX inhibition is calculated relative to a vehicle control.

-

IC₅₀ values are determined from the dose-response curves.

-

The general workflow for evaluating COX inhibition is depicted in the diagram below.

Caption: General Experimental Workflow for COX Inhibition Assay.

Conclusion and Future Directions

This compound is a flavonoid glycoside with well-documented antioxidant and anti-inflammatory activities, primarily driven by its inhibition of COX enzymes.[2] Its preferential activity against COX-1 suggests a specific pharmacological profile that warrants further investigation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers interested in exploring the therapeutic potential of this compound. Future research could focus on its in vivo efficacy in animal models of inflammation, a deeper exploration of its molecular signaling pathways (potentially involving NF-κB and MAPKs as seen with related compounds), and its potential for development as a novel anti-inflammatory agent.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|55780-30-8|COA [dcchemicals.com]

- 4. This compound | 55780-30-8 [chemicalbook.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. This compound|CAS 55780-30-8|DC Chemicals [dcchemicals.com]

- 7. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Plantanone B: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantanone B is a recently discovered flavonoid that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and current understanding of the biological activity of this compound. The information is presented to support further research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Sources

This compound was first reported in 2018 by a team of researchers led by He et al.[1]. It was isolated as a new chemical entity alongside its analogue, Plantanone A. To date, the sole identified natural source of this compound is the flowers of Hosta plantaginea (Lam.) Aschers, a perennial plant belonging to the Asparagaceae family.[1] Hosta plantaginea, commonly known as the fragrant plantain lily or August lily, is native to China and has a history of use in traditional medicine.[1]

Experimental Protocols

While the seminal publication by He et al. (2018) outlines the discovery of this compound, a detailed, step-by-step protocol for its isolation is not explicitly provided. However, based on the general methodologies for isolating flavonoids from Hosta plantaginea flowers described in the literature, a representative experimental workflow can be constructed.

Generalized Isolation and Purification Protocol for Flavonoids from Hosta plantaginea Flowers

-

Plant Material Collection and Preparation: Fresh flowers of Hosta plantaginea are collected and air-dried. The dried flowers are then ground into a fine powder.

-

Extraction: The powdered plant material is extracted with 80% ethanol at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of secondary metabolites. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Flavonoids, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Separation: The flavonoid-rich fractions are then subjected to various chromatographic techniques for further purification.

-

Column Chromatography: Silica gel column chromatography is often used as an initial separation step, with a gradient elution system of chloroform-methanol or a similar solvent system.

-

Sephadex LH-20 Chromatography: This size-exclusion chromatography is employed to separate compounds based on their molecular size and to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.

-

-

Structure Elucidation: The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.

-

Quantitative Data

The biological activity of this compound has been evaluated for its anti-inflammatory properties. The following table summarizes the available quantitative data.

| Compound | Biological Activity | Assay | IC50 (µM) | Reference |

| This compound | COX-1 Inhibition | Enzyme Inhibition Assay | 12.90 - 33.37 | [1] |

| COX-2 Inhibition | Enzyme Inhibition Assay | 38.32 - 46.16 | [1] |

Signaling Pathways and Mechanism of Action

Direct experimental evidence elucidating the specific signaling pathways modulated by this compound is currently limited. However, based on the known anti-inflammatory mechanisms of other flavonoids isolated from Hosta plantaginea, such as Plantanone C, a putative mechanism of action for this compound can be proposed.[2] Flavonoids from this plant have been shown to exert their anti-inflammatory effects through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Akt pathways.[2]

The inhibition of Cyclooxygenase (COX) enzymes, as demonstrated by the IC50 values for this compound, is a key mechanism for its anti-inflammatory effects. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Future Directions

This compound represents a promising lead compound for the development of new anti-inflammatory agents. Further research is warranted to:

-

Elucidate the detailed mechanism of action: Investigate the effects of this compound on the NF-κB, MAPK, and other relevant inflammatory signaling pathways.

-

Conduct in vivo studies: Evaluate the efficacy and safety of this compound in animal models of inflammation.

-

Explore other biological activities: Screen this compound for other potential therapeutic effects, such as antioxidant, anticancer, or antimicrobial activities.

-

Develop synthetic routes: Establish an efficient synthetic pathway for this compound to ensure a sustainable supply for further research and development, and to enable the generation of novel analogues with improved activity and pharmacokinetic properties.

Conclusion

This compound is a novel flavonoid with demonstrated in vitro anti-inflammatory activity through the inhibition of COX-1 and COX-2 enzymes. Its discovery from the flowers of Hosta plantaginea highlights the continued importance of natural products in drug discovery. This technical guide provides a foundational resource for scientists and researchers to build upon in their efforts to unlock the full therapeutic potential of this promising natural compound.

References

The Identification of Plantanone B: A Technical Guide for Researchers

An In-depth Analysis of Kaempferol 3-O-rhamnosylgentiobioside for Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of Plantanone B, a novel flavonoid glycoside isolated from the flowers of Hosta plantaginea. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction

This compound, chemically identified as Kaempferol 3-O-rhamnosylgentiobioside, is a flavonoid that has demonstrated significant biological activity, particularly in the realms of anti-inflammatory and antioxidant action. Its discovery has opened new avenues for the investigation of natural compounds in the development of novel therapeutic agents. This guide details the essential methodologies for its isolation, structural elucidation, and biological evaluation, providing a foundational resource for further research and development.

Physicochemical Properties and Structural Elucidation

This compound was first isolated and characterized by He et al. (2018) from the flowers of Hosta plantaginea.[1][2] Its structure was determined through extensive spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₀O₂₀ | [1][2] |

| Molecular Weight | 756.66 g/mol | [1][2] |

| Appearance | Yellow amorphous powder | [1][2] |

| CAS Number | 55780-30-8 | N/A |

The structural elucidation of this compound was achieved through a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

HR-ESI-MS analysis of this compound revealed a molecular ion peak consistent with its chemical formula, confirming its molecular weight. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides crucial information about the glycosidic linkages and the aglycone structure.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Source |

| [M+H]⁺ | 757.2192 | 757.2195 | [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra was essential for the definitive structural determination of this compound. The chemical shifts and coupling constants confirmed the presence of a kaempferol aglycone, a rhamnose unit, and a gentiobiose (two glucose units) moiety. The specific linkages between these sugar units and the aglycone were determined through 2D NMR experiments such as HSQC and HMBC.

Table 3: ¹H and ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Position | δC (ppm) | δH (ppm, J in Hz) | Source |

| Kaempferol Aglycone | [1][2] | ||

| 2 | 156.4 | ||

| 3 | 133.4 | ||

| 4 | 177.5 | ||

| 5 | 161.3 | ||

| 6 | 98.8 | 6.21 (d, 2.0) | |

| 7 | 164.3 | ||

| 8 | 93.7 | 6.42 (d, 2.0) | |

| 9 | 156.7 | ||

| 10 | 104.1 | ||

| 1' | 121.1 | ||

| 2' | 130.9 | 8.05 (d, 8.8) | |

| 3' | 115.2 | 6.90 (d, 8.8) | |

| 4' | 160.1 | ||

| 5' | 115.2 | 6.90 (d, 8.8) | |

| 6' | 130.9 | 8.05 (d, 8.8) | |

| Gentiobiose | |||

| 1'' | 101.2 | 5.46 (d, 7.6) | |

| 2'' | 74.2 | 3.25 (m) | |

| 3'' | 76.5 | 3.33 (m) | |

| 4'' | 70.0 | 3.10 (m) | |

| 5'' | 75.8 | 3.45 (m) | |

| 6'' | 68.3 | 3.70 (m), 3.55 (m) | |

| 1''' | 103.5 | 4.28 (d, 7.8) | |

| 2''' | 73.5 | 3.01 (m) | |

| 3''' | 76.6 | 3.18 (m) | |

| 4''' | 69.6 | 3.05 (m) | |

| 5''' | 77.1 | 3.28 (m) | |

| 6''' | 60.6 | 3.50 (m), 3.41 (m) | |

| Rhamnose | |||

| 1'''' | 100.8 | 5.35 (br s) | |

| 2'''' | 70.4 | 3.58 (m) | |

| 3'''' | 70.6 | 3.38 (m) | |

| 4'''' | 71.9 | 3.15 (m) | |

| 5'''' | 68.3 | 3.40 (m) | |

| 6'''' | 17.8 | 1.10 (d, 6.2) |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a summary of the method described by He et al. (2018) for the isolation of this compound from the flowers of Hosta plantaginea.[1][2]

Caption: Isolation workflow for this compound.

-

Extraction: The dried and powdered flowers of Hosta plantaginea are extracted with 80% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous adsorption resin (D101), eluting with a gradient of ethanol in water (0%, 30%, 50%, 70%, and 95%).

-

Further Purification: The 50% ethanol eluate is further purified by Sephadex LH-20 column chromatography using methanol as the eluent.

-

Final Purification: The final purification is achieved by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a methanol-water gradient to yield pure this compound.

Cyclooxygenase (COX) Inhibition Assay

The anti-inflammatory activity of this compound was assessed by its ability to inhibit COX-1 and COX-2 enzymes. The following is a general protocol for a colorimetric COX inhibitor screening assay.

-

Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) and the test compound (this compound) at various concentrations.

-

Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Inhibitor Addition: Add the different concentrations of this compound or a control inhibitor to the wells and incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiation of Reaction: Add the arachidonic acid solution to each well to initiate the enzymatic reaction.

-

Detection: After a set incubation period, add a colorimetric substrate that reacts with the prostaglandin G₂ produced by the COX enzyme. The absorbance is then measured using a plate reader at the appropriate wavelength.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined.

Biological Activity

This compound has been shown to possess significant anti-inflammatory and antioxidant properties.[1][2]

Table 4: Biological Activity of this compound

| Assay | IC₅₀ (µM) | Source |

| COX-1 Inhibition | 21.78 ± 0.20 | [1][2] |

| COX-2 Inhibition | 44.01 ± 0.42 | [1][2] |

| DPPH Radical Scavenging | 169.8 ± 5.2 | [1][2] |

Anti-inflammatory Activity and Signaling Pathway

The anti-inflammatory activity of this compound is primarily attributed to its inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators. By inhibiting these enzymes, this compound can effectively reduce the production of prostaglandins, thereby mitigating the inflammatory response.

Caption: this compound's inhibition of the COX pathway.

Conclusion

This compound (Kaempferol 3-O-rhamnosylgentiobioside) is a promising natural compound with well-defined anti-inflammatory and antioxidant properties. This technical guide provides the foundational knowledge for its identification, isolation, and biological evaluation. The detailed experimental protocols and spectroscopic data presented herein will serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this novel flavonoid.

References

The Biological Activity of Kaempferol Glycosides: A Technical Guide for Researchers

Introduction

Kaempferol, a natural flavonol, is a secondary metabolite ubiquitously found in a wide variety of plants, including many fruits, vegetables, and medicinal herbs.[1] In nature, kaempferol predominantly exists in its glycosidic forms, where it is bound to sugar moieties such as glucose, rhamnose, or rutinose.[2][3] These glycosides, including well-known compounds like astragalin (kaempferol-3-O-glucoside), have garnered significant interest in the scientific community for their broad spectrum of pharmacological activities.[2][4] Numerous studies have demonstrated the antioxidant, anti-inflammatory, anticancer, neuroprotective, and antidiabetic properties of kaempferol and its glycosides.[1][5][6][7] This technical guide provides an in-depth overview of the biological activities of kaempferol glycosides, focusing on quantitative data, the modulation of key cellular signaling pathways, and detailed experimental protocols relevant to their study.

Anticancer Activity

Kaempferol and its glycosides have been extensively studied for their potent anticancer properties.[5][8] They have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and trigger cell cycle arrest, primarily at the G2/M phase.[4][5][9] The anticancer effects are mediated through the modulation of several critical signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[5][8]

Quantitative Data: Anticancer Effects

| Kaempferol/Glycoside | Cancer Cell Line | Effect | Quantitative Measurement | Reference |

| Kaempferol | HepG2 (Hepatoma) | Antiproliferation | Highest effect compared to its glycosides | [1] |

| Kaempferol | CT26 (Colon Cancer) | Antiproliferation | Highest effect compared to its glycosides | [1] |

| Kaempferol | B16F1 (Melanoma) | Antiproliferation | Highest effect compared to its glycosides | [1] |

| Kaempferol-3-O-rhamnoside | LNCaP (Prostate Cancer) | Apoptosis Induction | Induces caspase cascade pathway | [10] |

| Astragalin (kaempferol-3-O-glucoside) | HepG2 (Hepatoma) | Antiproliferation | High antiproliferation effect | [2] |

| Astragalin (kaempferol-3-O-glucoside) | CT26 (Colon Cancer) | Antiproliferation | High antiproliferation effect | [2] |

| Astragalin (kaempferol-3-O-glucoside) | B16F1 (Melanoma) | Antiproliferation | High antiproliferation effect | [2] |

Modulated Signaling Pathways in Cancer

The anticancer activity of kaempferol glycosides is often attributed to their ability to interfere with key signaling cascades that regulate cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.[11][12] Kaempferol has been shown to inhibit this pathway, leading to the downregulation of survival signals and the activation of pro-apoptotic proteins.[4][8][9] Inhibition of Akt phosphorylation is a key mechanism by which kaempferol exerts its antitumor effects.[1]

References

- 1. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]

- 2. ijsit.com [ijsit.com]

- 3. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cdn-links.lww.com [cdn-links.lww.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. cusabio.com [cusabio.com]

Core Mechanism of Action: Inhibition of Pro-inflammatory Mediators

An In-depth Technical Guide on the Anti-inflammatory Mechanism of Action of Plantanone B and Related Flavonoids

Introduction

This technical guide details the molecular mechanisms underlying the anti-inflammatory properties of this compound, a flavonoid isolated from the flowers of Hosta plantaginea. Due to the limited specific research on this compound, this document draws heavily on the extensive studies conducted on its close structural analogue, Plantanone C, also derived from H. plantaginea, to elucidate the probable mechanism of action.[1][2] Plantanone C has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways implicated in the inflammatory response.[1][2] This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of how these compounds mitigate inflammation at the molecular level.

Plantanone C, and by extension likely this compound, demonstrates significant anti-inflammatory activity by suppressing the production of key pro-inflammatory mediators in macrophages stimulated by lipopolysaccharide (LPS), a component of Gram-negative bacteria that triggers a strong immune response.[1][3] The primary mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandin E2 (PGE2), respectively.[1][2] Furthermore, these flavonoids effectively reduce the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][4]

Quantitative Analysis of Anti-inflammatory Effects

The inhibitory effects of Plantanone C on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages are summarized below.

| Mediator | Concentration of Plantanone C (µM) | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) | 10, 20, 40 | Concentration-dependent suppression | [1] |

| Prostaglandin E2 (PGE2) | 10, 20, 40 | Concentration-dependent suppression | [1] |

| TNF-α | 10, 20, 40 | Concentration-dependent suppression | [1] |

| IL-1β | 10, 20, 40 | Concentration-dependent suppression | [1] |

| IL-6 | 10, 20, 40 | Concentration-dependent suppression | [1] |

| iNOS protein expression | 10, 20, 40 | Concentration-dependent suppression | [1] |

| COX-2 protein expression | 10, 20, 40 | Concentration-dependent suppression | [1] |

Note: Specific IC50 values were not provided in the primary source, but a clear concentration-dependent effect was demonstrated.

Signaling Pathways Modulated by Plantanone Analogs

The anti-inflammatory effects of Plantanone C are attributed to its ability to interfere with critical intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[6][7] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[8][9] This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to DNA and initiates the transcription of target genes like iNOS, COX-2, TNF-α, IL-1β, and IL-6.[1][7]

Plantanone C intervenes in this pathway by significantly suppressing the LPS-induced phosphorylation of both IκBα and the p65 subunit of NF-κB.[1] By preventing the degradation of IκBα, Plantanone C effectively traps NF-κB in the cytoplasm, thereby inhibiting its nuclear translocation and subsequent transcriptional activity.[1][4][10]

Attenuation of the MAPK Signaling Pathway

The MAPK family, including c-Jun N-terminal kinases (JNK), extracellular signal-regulated kinases (ERK), and p38, are crucial signaling molecules that regulate the synthesis of inflammatory mediators.[5][11][12] LPS stimulation leads to the phosphorylation and activation of these kinases.[1] Plantanone C has been shown to markedly and concentration-dependently suppress the phosphorylation of JNK, ERK, and p38 in LPS-stimulated macrophages.[1] This inhibition of MAPK activation further contributes to the reduction in pro-inflammatory gene expression, as MAPKs can regulate inflammatory responses both dependently and independently of the NF-κB pathway.[5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the anti-inflammatory mechanism of Plantanone C.

Cell Culture and Viability Assay

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Viability Protocol (CCK-8 Assay):

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Plantanone C (e.g., 0, 5, 10, 20, 40, 80 µM) for 24 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.[1]

-

Measurement of Nitric Oxide (NO) Production

-

Protocol (Griess Reaction):

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with different concentrations of Plantanone C for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect 50 µL of the culture supernatant from each well.

-

Mix the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the NO concentration.[1][4]

-

Quantification of Pro-inflammatory Cytokines

-

Protocol (ELISA):

-

Culture and treat RAW 264.7 cells with Plantanone C and/or LPS as described for the NO assay.

-

Collect the cell culture supernatants.

-

Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

The absorbance is measured, and cytokine concentrations are determined by comparison with a standard curve.[1][10]

-

Western Blot Analysis for Protein Expression and Phosphorylation

-

Protocol:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with Plantanone C for 1 hour, followed by stimulation with LPS for a specified time (e.g., 30 minutes for phosphorylation studies, 24 hours for total protein expression).

-

Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, separate cytoplasmic and nuclear fractions using a nuclear extraction kit.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-JNK, JNK, p-ERK, ERK, p-p38, p38, GAPDH, Lamin B) overnight at 4°C.[1][5]

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH for whole-cell lysates, Lamin B for nuclear fractions).[1][10]

-

References

- 1. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. globalsciencebooks.info [globalsciencebooks.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

The Antioxidant Profile of Plantanone B: A Technical Overview for Researchers

An In-Depth Guide to the Antioxidant Properties, Bioanalytical Methods, and Putative Mechanisms of a Novel Flavonoid Glycoside.

Introduction

Plantanone B, a flavonoid glycoside isolated from the flowers of Hosta plantaginea, has emerged as a molecule of interest for its potential therapeutic properties. As a member of the flavonoid family, this compound is structurally poised to exhibit antioxidant activities, which are crucial in combating oxidative stress-implicated pathologies such as inflammation, neurodegenerative diseases, and cancer. This technical guide provides a comprehensive overview of the current scientific knowledge on the antioxidant properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the potential molecular pathways involved in its antioxidant action.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been primarily evaluated through in vitro radical scavenging assays. The available data is summarized below, with comparative values for a structurally related compound, Plantanone D, also isolated from Hosta plantaginea.

| Compound | Assay | IC50 (µM) | Reference |

| This compound | DPPH | 169.8 ± 5.2 | [He et al., 2018][1] |

| Plantanone D | DPPH | 35.2 ± 0.8 | [Yang et al., 2020, as cited in 3] |

| Plantanone D | ABTS | 9.12 ± 0.3 | [Yang et al., 2020, as cited in 3] |

| L-Ascorbic Acid (Positive Control) | DPPH | 33.9 | [He et al., 2018][1] |

Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals.

Experimental Protocols

The following section details the methodology for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, which was utilized to determine the antioxidant activity of this compound.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum at approximately 517 nm. When an antioxidant is added, it donates a hydrogen atom or an electron to DPPH, which neutralizes the free radical and results in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or Ethanol)

-

96-well microplate

-

Microplate reader

-

L-Ascorbic acid (as a positive control)

Procedure:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

-

Preparation of Test Samples: this compound and the positive control (L-Ascorbic acid) are dissolved in methanol to prepare a series of concentrations (e.g., 10, 25, 50, 100, 200 µM).

-

Assay Protocol:

-

In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.

-

Add an equal volume (e.g., 100 µL) of the different concentrations of this compound, the positive control, or methanol (as a blank) to the respective wells.

-

The plate is then incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test sample.

-

IC50 Determination: The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Signaling Pathways and Mechanisms of Action

The antioxidant activity of flavonoids like this compound can be attributed to both direct and indirect mechanisms. Direct mechanisms involve the direct scavenging of reactive oxygen species (ROS), while indirect mechanisms include the modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.

Direct Radical Scavenging

Flavonoids possess hydroxyl groups on their aromatic rings that can donate a hydrogen atom to free radicals, thereby neutralizing them. The resulting flavonoid radical is stabilized by resonance, making it less reactive.

Hypothesized Modulation of Cellular Antioxidant Pathways

While direct experimental evidence for this compound's effect on specific signaling pathways is yet to be established, based on the known activities of other plantanones and flavonoids, a putative mechanism can be hypothesized. Flavonoids are known to interact with key signaling pathways that regulate the cellular response to oxidative stress and inflammation, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways. For instance, the related compound Plantanone C has been shown to inhibit the NF-κB pathway. Inhibition of NF-κB can lead to a reduction in the expression of pro-inflammatory and pro-oxidant enzymes.

Conclusion and Future Directions

The current body of evidence indicates that this compound possesses moderate antioxidant activity, as demonstrated by its capacity to scavenge DPPH radicals. However, the comprehensive antioxidant profile of this compound is yet to be fully elucidated. Further research is warranted to explore its efficacy in other antioxidant assays, such as ABTS, ORAC, and cellular antioxidant activity assays, to provide a more complete understanding of its potential.

Moreover, the precise molecular mechanisms underlying the antioxidant effects of this compound remain to be investigated. Studies focusing on its interaction with key signaling pathways, including the Nrf2 and NF-κB pathways, will be crucial in delineating its mode of action and its potential as a therapeutic agent for oxidative stress-related diseases. The data and methodologies presented in this guide serve as a foundational resource for scientists and researchers dedicated to advancing the understanding and application of novel natural compounds in human health.

References

Plantanone B and Cyclooxygenase Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantanone B, a flavonoid isolated from the flowers of Hosta plantaginea, belongs to a class of natural compounds investigated for their potential anti-inflammatory properties. A key mechanism underlying anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes. The two primary isoforms, COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is elevated at sites of inflammation. Consequently, the selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drug candidates to minimize gastrointestinal side effects associated with non-selective NSAIDs.

This technical guide provides an in-depth look at the cyclooxygenase inhibition profile of plantanones, with a focus on the available data for related compounds due to the limited specific quantitative data for this compound. It includes detailed experimental protocols for assessing COX inhibition and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Analysis of COX Inhibition

The following table summarizes the 50% inhibitory concentrations (IC50) of Plantanone D against human recombinant COX-1 and COX-2 enzymes. Celecoxib, a well-characterized selective COX-2 inhibitor, is included for reference.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Plantanone D | 37.2 ± 3.2 | 50.2 ± 3.5 | 0.74 |

| Celecoxib | 9.0 ± 0.6 | 1.0 ± 0.1 | 9.0 |

Data presented for Plantanone D is sourced from studies on flavonoids from Hosta plantaginea. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is crucial for the characterization of potential anti-inflammatory agents. A widely used method is the in vitro cyclooxygenase inhibition assay, which measures the production of prostaglandins from arachidonic acid by isolated COX enzymes.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitor (e.g., Celecoxib, Indomethacin)

-

Prostaglandin E2 (PGE2) EIA Kit

-

96-well microplates

-

Incubator

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare all reagents, including the reaction buffer, cofactor solutions, and dilutions of the test compound and reference inhibitor.

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

-

Assay Setup: In a 96-well microplate, add the reaction buffer, cofactor solutions, and either the test compound at various concentrations, the reference inhibitor, or the vehicle control.

-

Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate for a specified time (e.g., 10-20 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding a stopping reagent (e.g., a solution of hydrochloric acid).

-

Quantification of Prostaglandin Production: Measure the amount of PGE2 produced in each well using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Molecular Pathways and Workflows

Signaling Pathway of COX-1 and COX-2

The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and physiological functions.

Experimental Workflow for COX Inhibition Assay

The workflow for determining the inhibitory activity of a compound like this compound on COX-1 and COX-2 is a systematic process involving several key steps, from reagent preparation to data analysis.

Conclusion

While specific inhibitory data for this compound on COX-1 and COX-2 is yet to be established, the available information on the related compound, Plantanone D, suggests that flavonoids from Hosta plantaginea may possess non-selective COX inhibitory activity. Further investigation is warranted to fully characterize the anti-inflammatory profile of this compound, including its precise IC50 values for both COX isoforms and its in vivo efficacy. The experimental protocols and pathways detailed in this guide provide a framework for such future research, which is essential for evaluating the therapeutic potential of this compound as a novel anti-inflammatory agent.

The Anti-inflammatory Potential of Plantanone B: A Technical Whitepaper

Disclaimer: Scientific literature providing in-depth analysis of the anti-inflammatory pathways specifically modulated by Plantanone B is limited. This document summarizes the available data for this compound and extrapolates potential mechanisms based on the activities of structurally related flavonoids and compounds isolated from Hosta plantaginea. The experimental protocols and signaling pathway diagrams are presented as representative examples for the evaluation of flavonoid compounds and are not derived from studies conducted specifically with this compound unless otherwise stated.

Executive Summary

This compound, a flavonoid isolated from the flowers of Hosta plantaginea, has demonstrated potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of its known and inferred anti-inflammatory activities. Direct experimental evidence confirms this compound as an inhibitor of cyclooxygenase (COX) enzymes. Based on the well-documented mechanisms of flavonoids and related compounds, it is hypothesized that this compound may also modulate key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This would lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This whitepaper presents the current quantitative data for this compound, details relevant experimental methodologies, and provides visual representations of the implicated signaling pathways to guide further research and drug development efforts.

Quantitative Data Summary

The primary quantitative data available for this compound pertains to its inhibitory effects on COX-1 and COX-2 enzymes. This data is crucial for assessing its potential as a non-steroidal anti-inflammatory drug (NSAID)-like compound.

Table 1: Inhibitory Activity of this compound against Cyclooxygenase Enzymes

| Compound | Target Enzyme | IC50 (μM) |

| This compound | COX-1 | 33.37 |

| This compound | COX-2 | 46.16 |

Data sourced from studies on flavonoids isolated from Hosta plantaginea.

Inferred Anti-inflammatory Pathways

Based on the known mechanisms of flavonoids and data from the closely related compound Plantanone C, the following anti-inflammatory pathways are likely modulated by this compound.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. It is anticipated that this compound, like other flavonoids, inhibits the activation of NF-κB. This would occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. By stabilizing the NF-κB/IκBα complex in the cytoplasm, this compound would prevent the translocation of the active p65 subunit to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.

Caption: Inferred NF-κB signaling pathway inhibition by this compound.

Modulation of MAPK Signaling Pathways

The MAPK family, including p38, ERK1/2, and JNK, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. It is plausible that this compound inhibits the phosphorylation of these key kinases in response to inflammatory stimuli like lipopolysaccharide (LPS). By doing so, it would block the downstream activation of transcription factors that regulate the expression of inflammatory mediators.

Caption: Hypothesized MAPK signaling pathway modulation by this compound.

Detailed Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the anti-inflammatory properties of flavonoid compounds.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound (or vehicle control) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Cell Viability Assay (MTT Assay)

To assess the cytotoxicity of this compound, RAW 264.7 cells are seeded in a 96-well plate. After treatment with various concentrations of this compound for 24 hours, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)

The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. After treating the cells with this compound and/or LPS, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate. After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

To determine the effect of this compound on signaling proteins, cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour and then incubated with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of this compound on COX-1 and COX-2 can be determined using a colorimetric or fluorometric COX inhibitor screening assay kit, following the manufacturer's protocol. The assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm or fluorometrically by monitoring the appearance of resorufin at λex = 535 nm, λem = 587 nm.

Caption: A representative experimental workflow for evaluating this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses anti-inflammatory properties, primarily demonstrated through its inhibition of COX-1 and COX-2 enzymes. While direct experimental data on its broader anti-inflammatory mechanisms are currently lacking, its structural classification as a flavonoid, coupled with findings for the closely related Plantanone C, allows for the formulation of a strong hypothesis that it modulates the NF-κB and MAPK signaling pathways.

Future research should focus on validating these inferred mechanisms through a comprehensive series of in vitro and in vivo studies. Specifically, the dose-dependent effects of this compound on the production of a wider range of pro-inflammatory cytokines and mediators in LPS-stimulated macrophages should be quantified. Furthermore, detailed molecular studies, including Western blot and reporter gene assays, are necessary to definitively elucidate its impact on the NF-κB and MAPK signaling cascades. Such studies will be instrumental in fully characterizing the anti-inflammatory profile of this compound and assessing its therapeutic potential for the treatment of inflammatory diseases.

Plantanone B: A Technical Guide to its Source, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantanone B is a flavonoid that has garnered interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the known sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its biological activities, with a focus on its potential mechanisms of action. The information is presented to support further research and development of this promising natural compound.

Primary Source of this compound

The primary botanical source for this compound is the flowers of Hosta plantaginea (Lam.) Aschers, a member of the Asparagaceae family.[1] This plant has a history of use in traditional medicine for treating inflammatory conditions. Another reported source of this compound is Camellia oleifera Abel, belonging to the Theaceae family.

Extraction and Purification of this compound

The extraction of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following sections detail a general protocol based on methods reported for flavonoids from Hosta plantaginea.

Extraction Protocol

A common method for extracting flavonoids, including this compound, from the dried and powdered flowers of Hosta plantaginea is maceration with aqueous ethanol.[2] This is followed by a liquid-liquid partitioning step to separate compounds based on their polarity.

Experimental Protocol: Maceration and Solvent Partitioning

-

Plant Material Preparation: Air-dry the flowers of Hosta plantaginea and grind them into a fine powder.

-

Maceration:

-

Soak the powdered plant material in 80% ethanol at room temperature. The ratio of solvent to plant material can be optimized, for example, 2.5 liters of solvent per kilogram of plant material.

-

Allow the mixture to stand for a period of 24 to 72 hours, with occasional agitation.

-

Filter the mixture to separate the extract from the solid plant residue.

-

Repeat the maceration process two to three times with fresh solvent to ensure exhaustive extraction.

-

-

Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol.

-

Solvent Partitioning:

-

Resuspend the concentrated aqueous extract in water.

-

Perform successive partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

This compound, being a moderately polar flavonoid glycoside, is expected to be enriched in the ethyl acetate and/or n-butanol fractions.

-

Evaporate the solvents from each fraction to obtain the crude extracts.

-

Purification

Further purification of this compound from the enriched fractions is typically achieved using a combination of chromatographic techniques. While a specific, detailed purification protocol for this compound is not extensively documented, a general approach for flavonoid isolation would involve the following steps:

-

Column Chromatography: The crude extract from the ethyl acetate or n-butanol fraction is subjected to column chromatography over silica gel or a reversed-phase C18 stationary phase. A gradient elution system with solvents such as hexane-ethyl acetate or methanol-water is used to separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC to yield the pure compound.

Quantitative Data

| Extraction Step | Solvent System | Temperature (°C) | Time (h) | Yield (%) (Hypothetical) | Purity (%) (Hypothetical) |

| Maceration | 80% Ethanol | Room Temp | 72 | 15 (Crude Extract) | Not Determined |

| Partitioning | Ethyl Acetate | Room Temp | - | 3 (EtOAc Fraction) | 10-20 |

| Column Chromatography | Hexane:EtOAc Gradient | Room Temp | - | 0.5 (Enriched Fraction) | 60-70 |

| Preparative HPLC | MeOH:H₂O Gradient | Room Temp | - | 0.05 (Pure Compound) | >95 |

Biological Activity and Signaling Pathways

This compound has been reported to possess antioxidant and anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] While the direct signaling pathways of this compound are not yet fully elucidated, the mechanisms of a closely related compound, Plantanone C, also isolated from Hosta plantaginea, have been studied. Plantanone C has been shown to attenuate inflammation by inhibiting the NF-κB/iNOS/COX-2/MAPKs/Akt signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[4][5] It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

The diagram below illustrates the proposed anti-inflammatory signaling pathway potentially targeted by this compound, based on the known activity of Plantanone C.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow

The following diagram outlines a general experimental workflow for the extraction, isolation, and quantification of this compound from Hosta plantaginea flowers.

Caption: General experimental workflow for this compound.

Conclusion

This compound, sourced primarily from the flowers of Hosta plantaginea, represents a flavonoid with significant potential for further investigation as an anti-inflammatory and antioxidant agent. This guide provides a foundational understanding of its sourcing and the methodologies for its extraction and purification. The proposed mechanism of action, through the inhibition of key inflammatory signaling pathways, offers a clear direction for future pharmacological studies. The protocols and workflows detailed herein are intended to serve as a valuable resource for researchers dedicated to the exploration and development of novel natural product-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of flavonoid compounds related to Plantanone B found in the medicinal plant Hosta plantaginea. It details their chemical structures, biological activities, and the experimental protocols for their isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to Flavonoids in Hosta plantaginea

Hosta plantaginea (Lam.) Aschers, a member of the Liliaceae family, has a long history of use in traditional medicine for treating inflammatory conditions.[1][2] Modern phytochemical investigations have revealed that the flowers of this plant are a rich source of structurally diverse flavonoids.[3] These compounds are largely responsible for the plant's therapeutic effects, exhibiting significant anti-inflammatory and antioxidant properties.[4][5] Among these, this compound, a flavonol triglycoside, has been identified as a notable constituent.[1] This guide focuses on this compound and other structurally and biologically related flavonoids isolated from Hosta plantaginea.

Flavonoid Compounds and Their Biological Activities

Numerous flavonoid compounds have been isolated and identified from the flowers of Hosta plantaginea. These are primarily flavonol glycosides, with kaempferol being a common aglycone. The variations in glycosidic substitution patterns contribute to the diversity of these compounds and influence their biological activities.

Quantitative Data Summary

The following table summarizes the quantitative data on the anti-inflammatory and antioxidant activities of this compound and its related flavonoid compounds isolated from Hosta plantaginea. The anti-inflammatory activity is presented as the half-maximal inhibitory concentration (IC50) against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The antioxidant activity is reported as the IC50 for 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging.

| Compound Name | Structure (Aglycone) | Glycosidic Moiety | COX-1 IC50 (μM) | COX-2 IC50 (μM) | DPPH IC50 (μM) | Reference |

| This compound | Kaempferol | 3-O-α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside | 21.78 ± 0.20 | 44.01 ± 0.42 | 169.8 ± 5.2 | [1][6] |

| Plantanone A | Kaempferol | 3-O-β-D-glucopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-glucopyranoside | 33.37 ± 0.28 | 46.16 ± 0.35 | 185.4 ± 6.3 | [1][6] |

| Plantanone D | Methyl-flavonoid | - | 15.63 ± 0.18 | 38.21 ± 0.31 | 35.7 ± 0.2 | [7] |

| Kaempferol-3,7-di-O-β-D-glucopyranoside | Kaempferol | 3,7-di-O-β-D-glucopyranoside | 12.90 ± 0.15 | 38.32 ± 0.29 | 150.2 ± 4.8 | [1][6] |

| Kaempferol-3-O-(2G-glucosylrutinoside)-7-O-glucoside | Kaempferol | 3-O-(2G-glucosylrutinoside)-7-O-glucoside | 25.41 ± 0.22 | 40.15 ± 0.33 | >200 | [1][6] |

| Kaempferol-3-O-sophoroside | Kaempferol | 3-O-sophoroside | >50 | >50 | 25.3 ± 1.5 | [1] |

| Kaempferol-3-O-rutinoside | Kaempferol | 3-O-rutinoside | >50 | >50 | 120.5 ± 4.1 | [1] |

| Quercetin-3-O-rutinoside (Rutin) | Quercetin | 3-O-rutinoside | >50 | >50 | 10.2 ± 0.8 | [1] |

| Kaempferol | Kaempferol | - | - | - | - | [8] |

| Astragalin (Kaempferol-3-O-glucoside) | Kaempferol | 3-O-glucoside | - | - | - | [8] |

| Kaempferol-7-O-β-D-glucopyranoside | Kaempferol | 7-O-β-D-glucopyranoside | - | - | - | [8] |

| Kaempferol-3-O-rutinoside-7-O-glucopyranoside | Kaempferol | 3-O-rutinoside-7-O-glucopyranoside | - | - | - | [8] |

| Naringenin | Naringenin | - | - | - | - | [8] |

| Dihydrokaempferol | Dihydrokaempferol | - | - | - | - | [8] |

| Hostaflavanone A | Flavanone | - | - | - | - | [8] |

| Hostaflavone A | Flavonol | Glycoside | Significant COX-1 inhibition, moderate COX-2 inhibition | Insignificant | [9] | |

| Kaempferol-3-O-sophoroside-7-O-glucoside | Kaempferol | 3-O-sophoroside-7-O-glucoside | Significant COX-1 inhibition, moderate COX-2 inhibition | Insignificant | [9] |

Note: Some compounds were reported in multiple studies. The most complete quantitative data is presented. A hyphen (-) indicates that the data was not reported in the cited sources.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and structural elucidation of flavonoid compounds from Hosta plantaginea flowers, as synthesized from published literature.[1][2][7]

Plant Material

The flowers of Hosta plantaginea are collected, identified by a botanist, and a voucher specimen is deposited in a herbarium. The fresh flowers are air-dried in the shade.

Extraction and Isolation

The dried and powdered flowers of Hosta plantaginea are subjected to extraction with 80% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The flavonoid-rich ethyl acetate and n-butanol fractions are subjected to repeated column chromatography for purification.

Detailed Chromatographic Steps:

-

Initial Fractionation: The n-butanol extract is subjected to column chromatography on a macroporous resin (e.g., D101) and eluted with a gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, and 95% ethanol).

-

Silica Gel Chromatography: Fractions rich in flavonoids are further purified by column chromatography on silica gel, using a gradient elution system of chloroform-methanol or ethyl acetate-methanol.

-

Sephadex LH-20 Chromatography: Further purification is achieved by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is performed on a preparative HPLC system with a C18 column, using a mobile phase of methanol-water or acetonitrile-water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

Structural Elucidation

The structures of the purified flavonoids are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments are conducted to elucidate the detailed structure, including the aglycone skeleton and the nature and attachment points of the sugar moieties.

-

Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy is used to identify the flavonoid class based on the characteristic absorption maxima.

-

Acid Hydrolysis: To identify the sugar components, the flavonoid glycosides are subjected to acid hydrolysis, and the resulting monosaccharides are identified by comparison with authentic standards using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of flavonoid compounds from Hosta plantaginea.

Caption: Experimental workflow for flavonoid isolation.

Flavonoid Biosynthesis Pathway

This diagram provides a simplified overview of the flavonoid biosynthesis pathway, leading to the classes of flavonoids found in Hosta plantaginea.

Caption: Simplified flavonoid biosynthesis pathway.

NF-κB Signaling Pathway Inhibition

Several flavonoids from Hosta plantaginea have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10] The following diagram illustrates this pathway and the points of inhibition by these compounds.

Caption: NF-κB signaling pathway and flavonoid inhibition.

References

- 1. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. anti-inflammatory-and-antioxidant-activities-of-flavonoids-from-the-flowers-of-hosta-plantaginea - Ask this paper | Bohrium [bohrium.com]

- 3. Hosta plantaginea (Lam.) Aschers (Yuzan): an overview on its botany, traditional use, phytochemistry, quality control and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological Guide to the Cytotoxicity Assessment of Plantanone B on Normal Cell Lines

Disclaimer: As of November 2025, publicly accessible scientific literature does not contain specific studies on the cytotoxicity of Plantanone B on normal cell lines. Therefore, this document provides a comprehensive, generalized framework for such an assessment, intended for researchers, scientists, and drug development professionals. The experimental protocols, data tables, and signaling pathways described herein are based on established methodologies in toxicology and cell biology and should be adapted as necessary for specific experimental contexts.

This technical guide outlines a systematic approach to evaluating the cytotoxic potential of this compound, a flavonoid isolated from Hosta plantaginea, on non-cancerous cell lines. The assessment is crucial for determining the compound's safety profile and its potential as a therapeutic agent. The guide covers key cytotoxicity assays, apoptosis detection methods, and the investigation of underlying molecular mechanisms.

Data Presentation: Quantifying Cytotoxicity

A critical first step in assessing the cytotoxic effect of this compound is to determine the concentration-dependent inhibition of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments. The following tables are templates for presenting such quantitative data, populated with hypothetical values for illustrative purposes.

Table 1: IC50 Values of this compound on Various Normal Cell Lines after 48-hour Exposure

| Cell Line | Description | Tissue of Origin | IC50 (µM) |

| HEK-293 | Human Embryonic Kidney Cells | Kidney | > 100 |

| HaCaT | Human Keratinocytes | Skin | 85.2 |

| MRC-5 | Human Lung Fibroblasts | Lung | 92.7 |

| HUVEC | Human Umbilical Vein Endothelial Cells | Endothelium | 78.5 |

Table 2: Time-Dependent Cytotoxicity of this compound on HUVEC Cells

| Exposure Time (hours) | IC50 (µM) |

| 24 | > 100 |

| 48 | 78.5 |

| 72 | 65.1 |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable cytotoxicity assessment. The following sections provide methodologies for key assays.

Cell Culture and Treatment

-

Cell Seeding: Plate the desired normal cell lines (e.g., HEK-293, HaCaT, MRC-5, HUVEC) in 96-well microplates at a density of 5,000-10,000 cells per well.

-

Incubation: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the complete culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1%).

-

Treatment: Replace the culture medium in the wells with the medium containing various concentrations of this compound. Include vehicle-treated (solvent only) and untreated controls.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

-

Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

-

Incubation with MTT: After the desired treatment period with this compound, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-